molecular formula C14H28OS2Si B14284197 1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 164669-27-6

1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B14284197
CAS No.: 164669-27-6
M. Wt: 304.6 g/mol
InChI Key: MSIKOLFKGKXYII-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is an organosulfur compound with a unique structure that includes a dithiane ring and a silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this process include boron trifluoride etherate and titanium tetrachloride .

Industrial Production Methods

Industrial production of 1,3-dithiane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, hydrocarbons

    Substitution: New carbon-silicon bonded compounds

Mechanism of Action

The mechanism of action of 1,3-dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in umpolung (polarity inversion) reactions . The silyl group can also participate in reactions, providing additional reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of both the dithiane ring and the silyl group, which provide a combination of stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .

Properties

CAS No.

164669-27-6

Molecular Formula

C14H28OS2Si

Molecular Weight

304.6 g/mol

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]-1,3-dithian-2-yl]butanal

InChI

InChI=1S/C14H28OS2Si/c1-13(2,3)18(4,5)14(9-6-7-10-15)16-11-8-12-17-14/h10H,6-9,11-12H2,1-5H3

InChI Key

MSIKOLFKGKXYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1(SCCCS1)CCCC=O

Origin of Product

United States

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